N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound is particularly noted for its ability to activate substrates and stabilize partially developing negative charges in transition states through double hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea involves its ability to form double hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets include various functional groups such as carbonyls and imines, which are activated through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in organocatalysis and similar hydrogen bonding capabilities.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea: Used in enantioselective synthesis and has a bifunctional catalytic role.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea is unique due to its specific structural features that enhance its catalytic efficiency and selectivity. The presence of the piperidinylmethyl group provides additional steric and electronic effects, making it a versatile catalyst in various organic transformations .
Properties
Molecular Formula |
C20H27F6N3S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3,3-dimethyl-1-piperidin-1-ylbutan-2-yl]thiourea |
InChI |
InChI=1S/C20H27F6N3S/c1-18(2,3)16(12-29-7-5-4-6-8-29)28-17(30)27-15-10-13(19(21,22)23)9-14(11-15)20(24,25)26/h9-11,16H,4-8,12H2,1-3H3,(H2,27,28,30)/t16-/m1/s1 |
InChI Key |
LNADJEGLTQCNJD-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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